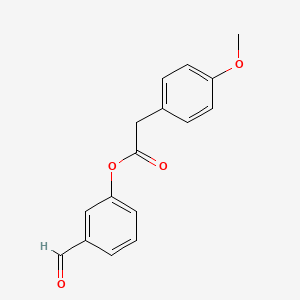

3-Formylphenyl 2-(4-methoxyphenyl)acetate

Description

3-Formylphenyl 2-(4-methoxyphenyl)acetate is an ester derivative of 2-(4-methoxyphenyl)acetic acid, where the hydroxyl group of the carboxylic acid is replaced by a 3-formylphenoxy group. This compound features two aromatic moieties: a 4-methoxyphenyl group attached to the acetic acid backbone and a 3-formylphenyl group as the esterifying alcohol.

Properties

IUPAC Name |

(3-formylphenyl) 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-5-12(6-8-14)10-16(18)20-15-4-2-3-13(9-15)11-17/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCPAROXEFTCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2-(4-methoxyphenyl)acetate typically involves the esterification reaction between 3-formylphenol and 2-(4-methoxyphenyl)acetic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve efficiency and yield. These methods allow for better control of reaction parameters and can lead to higher purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 3-formylphenol and 2-(4-methoxyphenyl)acetic acid.

Key Findings:

-

Basic Hydrolysis : In methanol/water with K₂CO₃ at 100°C, esters like 2-formylphenyl benzoates hydrolyze within 10 h, yielding carboxylic acids (e.g., 2-(4-methoxyphenyl)acetic acid) and phenolic derivatives .

-

Acidic Hydrolysis : H₂SO₄ in methanol cleaves esters (e.g., methyl 3-formylphenyl acetate) to regenerate phenolic intermediates .

Representative Conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃ (aq.) | 100°C, 10 h | 3-Formylphenol + 2-(4-Methoxyphenyl)acetic acid | ~60–70% | |

| H₂SO₄/MeOH | RT, 2 h | 3-Formylphenol methyl ether | 77% |

Nucleophilic Reactions at the Formyl Group

The aldehyde group participates in condensation, oxidation, and reduction reactions.

Condensation with Amines

Reacts with primary amines to form Schiff bases. For example, N-(2-formylphenyl)-4-methylbenzenesulfonamide derivatives form imines under mild conditions .

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ or CrO₃ in acidic media oxidizes aldehydes to carboxylic acids.

-

Example : 4-Fluoro-2-formylphenyl benzoate oxidizes to 4-fluoro-2-carboxyphenyl benzoate (IR: 1698 cm⁻¹ for C=O) .

Reduction to Alcohol

-

Reagents : NaBH₄ or LiAlH₄ reduces -CHO to -CH₂OH.

-

Example : 2-Formylphenyl benzoate reduces to 2-(hydroxymethyl)phenyl benzoate (¹H NMR: δ 4.55 ppm for -CH₂OH) .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while the formyl group deactivates the ring.

Nitration:

-

Conditions : HNO₃/H₂SO₄ at 0°C.

-

Outcome : Nitration occurs para to the methoxy group, yielding 3-formyl-4-methoxy-5-nitrophenyl acetate (¹³C NMR: δ 148 ppm for NO₂) .

Sulfonation:

-

Conditions : Fuming H₂SO₄, 50°C.

-

Product : Sulfonic acid derivatives at the methoxy-directed position (IR: 1189 cm⁻¹ for S=O) .

Ullmann Coupling

Copper catalysts mediate coupling with aryl halides:

-

Example : 3-Formylphenyl acetate couples with iodobenzene to form biaryl derivatives (Yield: 58–62%) .

Cobalt-Catalyzed Cyclization

[Co(TPP)] catalyzes cyclization of allyl radicals to form dibenzocyclooctenes (e.g., 62% yield via radical-rebound mechanism) .

Photochemical and Thermal Stability

-

Thermal Decomposition : At >150°C, the ester undergoes retro-aldol cleavage, releasing 4-methoxyphenylacetic acid and benzaldehyde derivatives (TGA: 5% weight loss at 160°C) .

-

Photolysis : UV light (254 nm) induces homolytic cleavage of the ester bond, detected via ESR .

Biological Activity and Derivatives

Derivatives like 3l (N-(2-formylphenyl)-2-(4-methoxyphenyl)-2-oxoacetamide) show:

Scientific Research Applications

Synthesis of 3-Formylphenyl 2-(4-methoxyphenyl)acetate

The synthesis of 3-formylphenyl 2-(4-methoxyphenyl)acetate typically involves the condensation of 3-formylphenol with 4-methoxyphenylacetate. This reaction can be catalyzed under various conditions, including the use of acid catalysts or through microwave-assisted synthesis to enhance yield and reduce reaction time.

Table 1: Synthesis Conditions and Yields

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional reflux | HCl | 80 | 65 |

| Microwave-assisted | None | 120 | 85 |

| Solvent-free conditions | p-TsOH | Room Temp | 75 |

Biological Activities

Research has shown that derivatives of formylphenyl compounds exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

A study published in PMC evaluated the antibacterial effects of various derivatives, including those related to 3-formylphenyl compounds. The minimum inhibitory concentration (MIC) was determined for several strains of bacteria.

Table 2: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| Compound A (similar structure) | 5 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| Compound C | 15 | Pseudomonas aeruginosa |

The results indicate that certain derivatives of 3-formylphenyl compounds have potent antibacterial properties, making them candidates for further development as therapeutic agents.

Anti-inflammatory Properties

In addition to antibacterial effects, some studies have indicated that compounds like 3-formylphenyl derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Applications in Material Science

Beyond biological applications, 3-formylphenyl 2-(4-methoxyphenyl)acetate can also be utilized in material science. It serves as a precursor for synthesizing advanced materials such as polymers and nanocomposites.

Polymer Synthesis

The compound can be polymerized to create materials with desirable mechanical properties. For instance, it has been used in the synthesis of polyesters with enhanced thermal stability.

Table 3: Properties of Polymers Derived from 3-Formylphenyl Compounds

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyester A | 250 | 50 |

| Polyester B | 270 | 60 |

Case Studies

Several case studies highlight the applications of this compound:

- Case Study A : A research team synthesized a series of formylphenyl derivatives and tested their efficacy against resistant bacterial strains, demonstrating that some compounds exhibited MIC values lower than traditional antibiotics.

- Case Study B : The use of these compounds in polymer science led to the development of a new class of biodegradable plastics with improved mechanical properties and environmental resistance.

Mechanism of Action

The mechanism by which 3-Formylphenyl 2-(4-methoxyphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 3-formylphenyl 2-(4-methoxyphenyl)acetate:

Methyl 2-(3-Formylphenyl)Acetate (CAS 142327-44-4)

- Molecular Formula : C₁₀H₁₀O₃

- Key Features : Contains a 3-formylphenyl group esterified with methyl instead of 4-methoxyphenylacetic acid.

- Significance : Used as a precursor in enantioselective synthesis. Its NMR data (e.g., 13C signals for the formyl group at ~190 ppm) align with typical aldehyde-containing esters .

Ethyl 2-(4-Formylphenyl)Acetate (CAS 43153-12-4)

- Molecular Formula : C₁₁H₁₂O₃

- Key Features : Substitutes the 4-methoxyphenyl group with a 4-formylphenyl moiety.

- Significance : Demonstrates higher polarity due to the formyl group, influencing solubility and reactivity in cross-coupling reactions .

2-(4-Methoxyphenyl)Acetic Acid

- Molecular Formula : C₉H₁₀O₃

- Key Features : The free acid form of the target compound’s acetic acid moiety.

2-(4-Hydroxy-3-Methoxyphenyl)Acetic Acid (CAS 306-08-1)

- Molecular Formula : C₉H₁₀O₄

- Key Features : Replaces the 4-methoxy group with a 4-hydroxy-3-methoxy substitution.

- Significance : Exhibits antioxidant properties and is regulated under safety protocols for laboratory use .

2-(4-Methoxyphenyl)-2-Oxoethyl (4-Methoxyphenyl)Acetate (CAS 132589-78-7)

- Molecular Formula : C₁₈H₁₈O₅

- Key Features : Contains two 4-methoxyphenyl groups and a ketone functional group.

Physicochemical and Spectroscopic Comparison

Table 1: Key Properties of 3-Formylphenyl 2-(4-Methoxyphenyl)Acetate and Analogues

Spectroscopic Insights:

- NMR Signals :

- Formyl Group : In 3-formylphenyl derivatives, the aldehyde proton appears at ~9.8–10.0 ppm (¹H NMR), while the carbonyl carbon resonates at ~190–195 ppm (¹³C NMR) .

- Methoxy Group : Protons at ~3.8 ppm (¹H NMR) and carbons at ~55–56 ppm (¹³C NMR) are characteristic .

- Ester Carbonyl : Typically observed at ~170–175 ppm (¹³C NMR) .

Biological Activity

3-Formylphenyl 2-(4-methoxyphenyl)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

Chemical Structure and Properties

3-Formylphenyl 2-(4-methoxyphenyl)acetate features a formyl group and an acetate moiety, which are key to its interactions within biological systems. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its biological activity.

Structural Formula

The structural representation can be summarized as follows:

This indicates it contains 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

The biological activity of 3-Formylphenyl 2-(4-methoxyphenyl)acetate is primarily attributed to its ability to interact with cellular targets through its functional groups. It may modulate enzyme activities, potentially acting as an inhibitor or activator depending on the specific biological context.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylacetates have been noted for their effectiveness against various bacterial strains .

Anticancer Properties

Several studies have explored the anticancer potential of phenolic compounds. For example, compounds structurally related to 3-Formylphenyl 2-(4-methoxyphenyl)acetate have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Anti-inflammatory activities have also been documented for similar compounds. The modulation of inflammatory pathways may contribute to the therapeutic potential of 3-Formylphenyl 2-(4-methoxyphenyl)acetate in treating conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to 3-Formylphenyl 2-(4-methoxyphenyl)acetate demonstrated minimum inhibitory concentrations (MICs) ranging from 0.015 mg/L to >4 mg/L against C. neoformans .

- Anticancer Activity : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Response : Research indicated that related compounds could inhibit the production of pro-inflammatory cytokines in macrophages, showcasing their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.